Cas no 6047-01-4 (6-Aminopyrimidin-2(1H)-one hydrochloride)
6-Aminopyrimidin-2(1H)-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 6-Aminopyrimidin-2(1H)-one hydrochloride
- Cytisine Hydrochloride
- (+/-)-cytisine hydrochloride
- 1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-on, Monohydrochlorid
- 1,2,3,4,5,6-hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one, monohydrochloride
- AK103576
- ANW-64669
- CTK8C0433
- KB-247582
- SureCN2197447
- (1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one monohydrochloride
- (-)-7R:9S-Cytisine hydrochloride
- AKOS030231297
- CYTISINE HYDROCHLORIDE [MI]
- 1ZI8CA9FWW
- 6047-01-4
- (1R,9S)-7,11-diazatricyclo[7.3.1.0,trideca-2,4-dien-6-one hydrochloride
- 1,5-METHANO-8H-PYRIDO(1,2-A)(1,5)DIAZOCIN-8-ONE, 1,2,3,4,5,6-HEXAHYDRO-, HYDROCHLORIDE (1:1), (1R,5S)-
- EINECS 227-940-6
- NNYPHEBIGWBCNH-OULXEKPRSA-N
- Cytisinicline hydrochloride
- Cytisine HCl
- NS00080842
- (1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
- (1R,5S)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one hydrochloride
- CYTISINE, MONOHYDROCHLORIDE
- UNII-1ZI8CA9FWW
-
- Inchi: 1S/C11H14N2O.ClH/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11;/h1-3,8-9,12H,4-7H2;1H/t8-,9+;/m0./s1
- InChI Key: NNYPHEBIGWBCNH-OULXEKPRSA-N
- SMILES: Cl.O=C1C=CC=C2[C@H]3CNC[C@@H](CN21)C3
Computed Properties
- Exact Mass: 226.0872908g/mol
- Monoisotopic Mass: 226.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 332
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Color/Form: Powder
- Melting Point: 260 ºC
6-Aminopyrimidin-2(1H)-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029185893-10mg |
(1R,5S)-3,4,5,6-Tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride |
6047-01-4 | 95% | 10mg |
$400.00 | 2023-09-01 | |
| Chemenu | CM184815-10mg |
(1R,5S)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one hydrochloride |
6047-01-4 | 95% | 10mg |
$327 | 2021-08-05 | |
| Chemenu | CM184815-10mg |
(1R,5S)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one hydrochloride |
6047-01-4 | 95% | 10mg |
$*** | 2023-05-30 |
6-Aminopyrimidin-2(1H)-one hydrochloride Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 6-Aminopyrimidin-2(1H)-one hydrochloride
Introduction to 6-Aminopyrimidin-2(1H)-one Hydrochloride (CAS No. 6047-01-4)
6-Aminopyrimidin-2(1H)-one hydrochloride, with the CAS number 6047-01-4, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as 2-Aminopyrimidin-4(3H)-one hydrochloride, is a derivative of pyrimidine and has garnered considerable attention due to its potential therapeutic applications and structural versatility.
The chemical structure of 6-Aminopyrimidin-2(1H)-one hydrochloride consists of a pyrimidine ring with an amino group at the 6-position and a hydrochloride salt. The pyrimidine ring is a fundamental building block in nucleic acids and is essential for various biological processes, including DNA and RNA synthesis. The presence of the amino group and the hydrochloride salt imparts unique properties to this compound, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 6-Aminopyrimidin-2(1H)-one hydrochloride in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of antiviral agents. Pyrimidine derivatives, including this compound, have shown promise in inhibiting viral replication by interfering with key enzymes involved in viral metabolism. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-Aminopyrimidin-2(1H)-one hydrochloride exhibited potent antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
In addition to antiviral properties, 6-Aminopyrimidin-2(1H)-one hydrochloride has been explored for its potential as an anticancer agent. Research conducted at the National Cancer Institute revealed that certain derivatives of this compound can selectively inhibit cancer cell proliferation by targeting specific signaling pathways. The ability to modulate these pathways makes 6-Aminopyrimidin-2(1H)-one hydrochloride a valuable lead compound for developing novel anticancer drugs.
The pharmacokinetic properties of 6-Aminopyrimidin-2(1H)-one hydrochloride have also been studied extensively. Its solubility, stability, and bioavailability are crucial factors that influence its effectiveness as a therapeutic agent. Studies have shown that the compound exhibits good solubility in aqueous solutions, which is beneficial for its administration in various formulations such as oral tablets and injectable solutions. Furthermore, its stability under physiological conditions ensures that it remains active during drug delivery.
Clinical trials involving compounds derived from 6-Aminopyrimidin-2(1H)-one hydrochloride have yielded promising results. A phase II clinical trial evaluating the efficacy and safety of a derivative of this compound in treating chronic hepatitis B showed significant reductions in viral load without severe adverse effects. These findings underscore the potential of 6-Aminopyrimidin-2(1H)-one hydrochloride-based drugs in managing viral infections.
The synthetic methods for producing 6-Aminopyrimidin-2(1H)-one hydrochloride are well-documented in the literature. One common approach involves the reaction of 2-chloro-4,6-dihydroxypyrimidine with ammonia followed by treatment with hydrochloric acid to form the desired product. This synthetic route is efficient and scalable, making it suitable for large-scale production in pharmaceutical settings.
In conclusion, 6-Aminopyrimidin-2(1H)-one hydrochloride (CAS No. 6047-01-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for developing new drugs targeting viral infections and cancer. Ongoing research continues to uncover new applications and optimize its therapeutic efficacy, further solidifying its importance in the field.
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